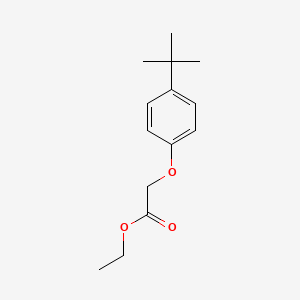
Ethyl (4-tert-butylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-tert-butylphenoxy)acetate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry
Ethyl (4-tert-butylphenoxy)acetate serves as an important building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : It can be synthesized through the reaction of 4-tert-butylphenol with acetic acid or acetic anhydride.
- Nucleophilic Substitution : The acetate group can be replaced by various nucleophiles, leading to the formation of new compounds.
Biological Applications
Research has indicated potential biological activities of this compound, particularly in pharmacology:
- Anticancer Activity : Studies have shown that derivatives of ethyl acetate extracts can selectively inhibit cancer cell growth. For instance, ethyl acetate fractions from certain plant extracts demonstrated significant cytotoxic effects against cervical cancer cells, suggesting that similar compounds may have therapeutic potential against cancer .
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Ethyl Acetate Extract | HeLa (Cervical Cancer) | 25 µg/mL | Induces cell cycle arrest and apoptosis |
- Antimicrobial Properties : this compound has been explored for its antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Manufacturing Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals used in coatings, adhesives, and plasticizers.
- Solvent Applications : Due to its solvent properties, it can be used in formulations requiring specific solubility characteristics.
Case Study 1: Anticancer Activity of Ethyl Acetate Extracts
A study conducted on the ethyl acetate extract from Rhamnus prinoides highlighted its selective action against cervical cancer cells. The extract inhibited cell migration and induced cell cycle arrest at the S phase. The study utilized molecular docking to identify potential binding affinities with essential genes involved in cancer progression .
Case Study 2: Synthesis and Characterization
A research project focused on synthesizing derivatives of this compound through various reaction pathways. The study documented the yields and purity of synthesized compounds, demonstrating the compound's versatility as a precursor for more complex molecules .
Propriétés
Numéro CAS |
3344-19-2 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
ethyl 2-(4-tert-butylphenoxy)acetate |
InChI |
InChI=1S/C14H20O3/c1-5-16-13(15)10-17-12-8-6-11(7-9-12)14(2,3)4/h6-9H,5,10H2,1-4H3 |
Clé InChI |
XKOOVHYJLVRPNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)C(C)(C)C |
Key on ui other cas no. |
3344-19-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















